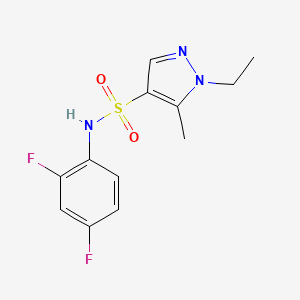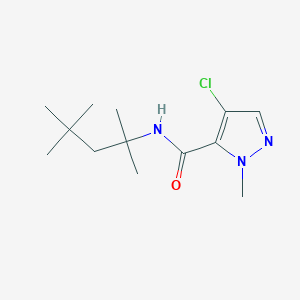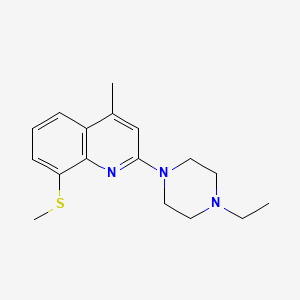![molecular formula C18H12N2O4 B5265068 3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5265068.png)
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The compound has been shown to have anti-cancer properties and has been the subject of several scientific studies in recent years.
Mecanismo De Acción
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one exerts its anti-cancer effects through multiple mechanisms. The compound can activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound can induce the production of reactive oxygen species, which can cause oxidative stress and lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound can increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. This compound can also inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other anti-cancer compounds. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in certain experiments. This compound can also be toxic at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one. One direction is to investigate the use of this compound in combination with other anti-cancer compounds to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential for clinical use. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel anti-cancer therapy.
Métodos De Síntesis
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one can be synthesized through a multi-step process that involves the reaction of 2-acetyl furan and 2-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(13-4-3-11-19-12-13)9-7-14-8-10-18(24-14)15-5-1-2-6-16(15)20(22)23/h1-12H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCTWFNRWRUJK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264994.png)
![4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5265002.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5265022.png)

![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5265033.png)
![ethyl 5-(4-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265034.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5265042.png)

![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![3-(benzylimino)-5-(dimethylamino)-2-{1-[(diphenylboryl)amino]-2,2,2-trifluoroethylidene}-1-phenyl-4-penten-1-one](/img/structure/B5265070.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5265074.png)
